molecular formula C13H12N4OS2 B6530243 1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1019096-99-1

1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No. B6530243
CAS RN: 1019096-99-1
M. Wt: 304.4 g/mol
InChI Key: CHFJJWJKEHKPHQ-UHFFFAOYSA-N
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Description

1-Methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide (MS-Pyrazole-5-carboxamide), is an organic compound belonging to the class of pyrazoles and is a derivative of 1-methyl-5-pyrazolecarboxamide. MS-Pyrazole-5-carboxamide is a white, crystalline solid that is soluble in water and organic solvents, and is used in a variety of scientific and medical applications. It has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

MS-Pyrazole-5-carboxamide has been extensively studied in recent years due to its unique properties and potential applications. It has been used as a model compound for studying the structure-activity relationships of pyrazolecarboxamides, as well as for studying the mechanism of action of various drugs. It has also been used as a model compound for studying enzyme inhibition, as well as for studying the effect of pH on the solubility of drugs. Additionally, it has been used in the synthesis of other pyrazolecarboxamides, which have been used in the synthesis of drugs and other compounds.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the inhibition of the growth and proliferation of the bacteria.

Biochemical Pathways

The compound, being a benzothiazole derivative, likely affects the biochemical pathway related to the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This results in the inhibition of bacterial growth and proliferation.

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The result of the compound’s action would be the inhibition of the growth and proliferation of Mycobacterium tuberculosis, due to the disruption of its cell wall biosynthesis . This could potentially lead to the effective treatment of tuberculosis.

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, the efficacy and stability of the compound could potentially be influenced by these factors.

Advantages and Limitations for Lab Experiments

MS-Pyrazole-5-carboxamide has several advantages and limitations when it comes to laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it an ideal choice for laboratory experiments. Additionally, it is relatively stable and easy to work with, making it suitable for a variety of experiments. However, one of the main limitations is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of MS-Pyrazole-5-carboxamide are vast and there are many possibilities for future research. One potential area of research is to further study the effect of MS-Pyrazole-5-carboxamide on the activity of enzymes and hormones. Additionally, further research could be done on its effects on neurotransmitters, as well as its potential use in drug synthesis. Furthermore, further research could be done on the structure-activity relationships of pyrazolecarboxamides, as well as on the mechanism of action of various drugs. Finally, further research could be done on its use in the synthesis of other pyrazolecarboxamides, which could be used in the synthesis of drugs and other compounds.

Synthesis Methods

MS-Pyrazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 1-methyl-5-pyrazolecarboxamide with an alkyl halide, followed by the addition of an alkyl sulfide and finally the addition of a base. The reaction is carried out in aqueous solution at a temperature of 40-50 °C. The reaction is complete after 8-12 hours and the product is isolated and purified by recrystallization.

properties

IUPAC Name

2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(19-2)7-11(9)20-13/h3-7H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFJJWJKEHKPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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